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Compound of Interest

Compound Name: 2-Methyl-1-phenyl-1-butanol

cat. No.: B13818646

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-phenyl-1-
butanol

Introduction

2-Methyl-1-phenyl-1-butanol, identified by CAS Number 3968-86-3, is an aromatic alcohol
with significant applications in various fields of chemical science.[1][2][3] With the molecular
formula C11H160 and a molecular weight of approximately 164.24 g/mol , this compound is a
valuable intermediate in the synthesis of pharmaceuticals and photoinitiators.[1][4][5] It is also
utilized in the fragrance and personal care industries for its characteristic sweet, floral odor and
high stability.[1] This guide provides a comprehensive overview of its core physical constants,
spectroscopic identity, synthesis protocols, and handling considerations, tailored for
researchers and professionals in chemistry and drug development.

Chemical Structure and Identity

The structural framework of 2-Methyl-1-phenyl-1-butanol consists of a butanol chain with a
methyl group at the second carbon and a phenyl group attached to the first, hydroxyl-bearing
carbon. Its IUPAC name is 2-methyl-1-phenylbutan-1-ol.[6] The molecule possesses two chiral
centers (at C1 and C2), meaning it can exist as four possible stereocisomers (two pairs of
enantiomers). The specific stereochemistry can significantly influence its biological activity and
olfactory properties, a critical consideration in drug development and fragrance formulation.

Caption: Molecular graph of 2-Methyl-1-phenyl-1-butanol with key carbons numbered.
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Core Physical and Chemical Constants

The physical properties of a compound are fundamental to its application, dictating conditions
for storage, handling, and reaction setups. The constants for 2-Methyl-1-phenyl-1-butanol are
summarized below.

Physical Constant Value Source(s)
CAS Registry Number 3968-86-3 [11[2][6]
Molecular Formula C11H160 [11[2][41[7]
Molecular Weight 164.24 g/mol [2][4]6][8]
Melting Point 55.5°C [1]

Boiling Point 233.9 °C at 760 mmHg [1]14]
Density 0.963 g/cm? [1114]

Flash Point 103.7 °C [1][4]
Refractive Index 1.512 [1114]

LogP (Octanol/Water) ~2.77 [11[4118]

The relatively high boiling point and flash point indicate that the compound is not highly volatile
at room temperature, simplifying its handling compared to more volatile organics.[1][4] The
octanol/water partition coefficient (LogP) of approximately 2.77 suggests that the molecule is
significantly more soluble in nonpolar solvents than in water, a key factor for designing
extraction, purification, and drug delivery systems.[1][4][8]

Spectroscopic Characterization

For unequivocal identification and quality control, spectroscopic analysis is essential. The
primary methods for characterizing 2-Methyl-1-phenyl-1-butanol include Mass Spectrometry
(MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

e Mass Spectrometry (MS): Electron ionization mass spectrometry data is available through
the NIST WebBook, providing a distinct fragmentation pattern that serves as a fingerprint for
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the molecule's structure.[2]

* NMR Spectroscopy: While experimental spectra require acquisition from a physical sample,
predicted *H and 3C NMR data are available and serve as a useful reference for confirming
the carbon skeleton and the chemical environment of protons.[1][6]

e IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption
bands for the hydroxyl (-OH) group (a broad peak around 3300-3500 cm~1) and C-H
stretches from the aromatic and aliphatic portions of the molecule.[2]

Analytical Workflow

IR Spectroscopy

Synthesis & Purification /

Chemical Synthesis |—{ Purification (e.g., Distillation) P> NMR Spectroscopy Structural Confirmation

Mass Spectrometry (MS)

Click to download full resolution via product page

Caption: A typical workflow for the synthesis and analytical confirmation of a chemical entity.

Synthesis Protocol: Grighard Reaction

A common and effective method for synthesizing 2-Methyl-1-phenyl-1-butanol is the Grignard
reaction. This involves the reaction of a phenylmagnesium halide with isobutyraldehyde.[5] The
following protocol is based on established organometallic chemistry principles.

Expertise & Experience Insight: The Grignard reaction is highly sensitive to moisture and
atmospheric oxygen. The use of an inert gas (like nitrogen or argon) and anhydrous solvents is
not merely a suggestion but a critical requirement for success. The magnesium surface must
be activated, often by adding a small crystal of iodine or by mechanical agitation, to initiate the
reaction with the aryl halide.
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Methodology:

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven prior
to assembly.

Grignard Reagent Formation: Magnesium turnings are placed in the flask under a positive
pressure of nitrogen. Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the
solvent. A solution of bromobenzene in the anhydrous solvent is added dropwise from the
funnel. The reaction is initiated (often indicated by a color change and gentle refluxing) and
allowed to proceed until the magnesium is consumed.

Aldehyde Addition: The Grignard reagent is cooled in an ice bath. A solution of
isobutyraldehyde in the anhydrous solvent is then added dropwise at a rate that maintains a
gentle reflux. This step is exothermic and requires careful temperature control to prevent side
reactions.

Reaction Quench and Workup: After the addition is complete, the reaction is stirred until
completion (monitored by TLC). The mixture is then carefully poured over a mixture of ice
and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to
guench the reaction and dissolve the magnesium salts.

Extraction and Purification: The organic layer is separated, and the aqueous layer is
extracted with additional solvent. The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

Final Product Isolation: The crude product is purified by vacuum distillation to yield pure 2-
Methyl-1-phenyl-1-butanol.[5]
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Caption: Flowchart illustrating the key steps in the synthesis of 2-Methyl-1-phenyl-1-butanol.
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Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Methyl-1-phenyl-1-butanol was not available
through the conducted searches. However, based on its chemical structure as an alcohol and
its listed flash point of 103.7°C, standard laboratory precautions are warranted.[1][4]

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-
resistant gloves.

¢ Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of
any vapors.

» Fire Safety: Keep away from open flames and strong oxidizing agents. Although the flash
point is relatively high, it is a combustible liquid.

» Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

2-Methyl-1-phenyl-1-butanol is a well-characterized aromatic alcohol with established
physical constants. Its properties make it a stable and useful component in the fragrance
industry and a key building block for more complex molecules in the pharmaceutical and fine
chemical sectors. A thorough understanding of its physicochemical properties, spectroscopic
signatures, and synthesis pathways is crucial for its effective and safe utilization in research
and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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